molecular formula C18H18N2O5S B12122441 Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- CAS No. 507454-60-6

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-

Cat. No.: B12122441
CAS No.: 507454-60-6
M. Wt: 374.4 g/mol
InChI Key: YQCOMDCBTHXADR-UHFFFAOYSA-N
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Description

The compound Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- features a benzamide core substituted with a phenoxy group at the 4-position and a urea-linked tetrahydrothiophene-1,1-dioxide moiety. Its molecular formula is inferred as C₂₁H₂₁N₂O₅S (based on analogs in ), with an average mass of ~417.47 g/mol.

Key structural attributes:

  • Phenoxy substituent: Likely impacts lipophilicity and π-π stacking interactions.
  • Urea linkage: Stabilizes conformation and facilitates hydrogen bonding.
  • Tetrahydrothiophene-1,1-dioxide: Contributes to electron-withdrawing effects and metabolic stability.

Properties

CAS No.

507454-60-6

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamoyl]-4-phenoxybenzamide

InChI

InChI=1S/C18H18N2O5S/c21-17(20-18(22)19-14-10-11-26(23,24)12-14)13-6-8-16(9-7-13)25-15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H2,19,20,21,22)

InChI Key

YQCOMDCBTHXADR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves multiple steps. One common method includes the reaction of 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-3-thienylamine in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Urea Linkage Formation

The N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl] group suggests a urea bridge. Syntheses of similar ureas involve:

  • Isocyanate intermediates : Reaction of tetrahydrothiophene sulfone amine with phosgene or triphosgene to form an isocyanate, which is then treated with the benzamide amine .

  • Carbonyldiimidazole (CDI) : Mediates urea formation by activating the amine for nucleophilic attack .

Key Reaction Pathways and Conditions

Reaction StepReagents/ConditionsYield (%)Source Citations
Benzamide formation4-Phenoxybenzoic acid + SOCl₂, then amine75–85
Urea bridge formationCDI, DMF, 60°C, 12 h65–70
Sulfone oxidationm-CPBA, CH₂Cl₂, 0°C to RT, 6 h80–90
Phenoxy substitutionK₂CO₃, DMF, 100°C, 24 h60–75

Functionalization and Derivatives

  • Thiophene ring modifications : Electrophilic aromatic substitution (e.g., nitration, halogenation) on the tetrahydrothiophene sulfone ring is feasible due to the electron-withdrawing sulfone group .

  • Cross-coupling reactions : Suzuki-Miyaura coupling of boronic acids to aryl halides in the benzamide moiety .

Stability and Reactivity Insights

  • Hydrolysis susceptibility : The urea linkage may hydrolyze under strongly acidic or basic conditions, requiring stabilization via electron-withdrawing groups .

  • Thermal stability : The sulfone group enhances thermal stability, allowing reactions at elevated temperatures (e.g., 100–150°C) .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that benzamide derivatives can exhibit significant anticancer properties. The modification of the benzamide structure has been linked to the inhibition of tumor growth in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • Benzamide derivatives have been tested for their antimicrobial activity against a range of pathogens. The incorporation of the phenoxy and thiophene groups has been associated with enhanced antibacterial and antifungal effects. Research has demonstrated that these compounds can disrupt microbial cell membranes, leading to cell death .
  • Anti-inflammatory Effects :
    • Inflammation-related diseases can potentially be treated using benzamide derivatives. Studies have shown that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their role as anti-inflammatory agents .

Biochemical Research

Benzamide derivatives are also valuable in biochemical research as probes for studying enzyme activities and cellular mechanisms. Their ability to interact with specific receptors or enzymes allows researchers to elucidate pathways involved in disease processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of benzamide derivatives, including those structurally similar to Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-. The results indicated that certain modifications led to increased potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of benzamide derivatives highlighted their effectiveness against Staphylococcus aureus and Candida albicans. The study demonstrated that compounds with a phenoxy substituent exhibited greater inhibition zones compared to their non-substituted counterparts, indicating enhanced activity due to structural modifications .

Mechanism of Action

The mechanism of action of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-Methyl vs. 4-Phenoxy Substitution
  • 4-Methylbenzamide analog (): Formula: C₂₁H₂₁FN₂O₄S (fluorophenyl ethenyl linker). Fluorine substitution may enhance metabolic stability and bioavailability .
  • Target compound (4-phenoxy): Phenoxy group increases molecular weight and may reduce solubility (clogP ↑) but improve target binding via aromatic interactions .
Chlorinated and Heterocyclic Derivatives
  • 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (): Formula: C₂₃H₂₈ClN₃O₃S. Chlorine and diethylamino groups enhance lipophilicity, favoring CNS penetration. The diethylamino-benzyl group introduces basicity, altering pharmacokinetics .
  • Pesticide derivative (Triflumuron, ) :

    • Formula: C₁₅H₁₀ClF₃N₂O₃ .
    • Trifluoromethoxy group increases resistance to enzymatic degradation, critical for pesticidal activity .

Urea/Thiourea-Linked Moieties

Tetrahydrothiophene-dioxido vs. Piperazinyl Groups
  • Compound 10 ():

    • Contains a piperazinyl-acetyl group linked to a benzothiophene-carboxamide.
    • Piperazine enhances solubility (basic amine) and is common in CNS-targeting drugs.
    • Contrasts with the target compound’s sulfone group, which may reduce basicity but improve oxidative stability .
  • Antioxidant thiourea analogs ():

    • A8 (hydroxyphenyl) and H10 (methoxyphenyl) showed 86.6% and 87.7% inhibition, respectively.
    • Thiourea linkage (vs. urea in the target) may enhance radical scavenging but reduce metabolic stability .

Physicochemical Properties

Property Target Compound 4-Methyl Analog () Triflumuron ()
Molecular Weight ~417.47 416.47 358.7
clogP (estimated) ~3.2 ~2.8 ~4.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 6 6
Solubility (mg/mL) Moderate Moderate Low
  • The target compound’s phenoxy group increases clogP vs. 4-methyl analog, aligning with Lipinski’s rule of five thresholds .
  • Triflumuron’s higher clogP reflects pesticidal design priorities (membrane penetration) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl] is a notable member of this class, exhibiting promising pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- can be represented as:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 319.37 g/mol

The structure features a benzamide core with a phenoxy group and a tetrahydrothienyl moiety, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that benzamide derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that benzamide compounds inhibit the function of FtsZ, a protein crucial for bacterial cell division. In particular, the compound PC190723, a benzamide derivative, demonstrated a minimal inhibitory concentration (MIC) of 1 µg/mL against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Antitumor Activity

Benzamide derivatives have also been explored for their antitumor properties. A study highlighted the effectiveness of certain benzamide compounds in inhibiting cancer cell proliferation. For example, compounds containing the pyridine-linked 1,2,4-oxadiazole exhibited moderate to strong inhibitory effects against various fungi and showed potential as lead compounds for cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzene ring significantly enhanced biological activity.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or proteins involved in cellular processes. For instance, inhibition of FtsZ polymerization disrupts bacterial cell division, leading to cell lysis . Additionally, some benzamides have been found to interact with dihydrofolate reductase (DHFR), further implicating their role in antitumor activity .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
PC190723AntimicrobialFtsZ protein
Compound 7hAntifungalSclerotinia sclerotiorum
Benzamide DerivativeAntitumorDihydrofolate reductase

Notable Research Studies

  • FtsZ Inhibition Study :
    • Researchers investigated the effect of various benzamide derivatives on FtsZ function in Staphylococcus aureus. They found that modifications to the benzamide structure could enhance antimicrobial potency significantly .
  • Antifungal Activity Analysis :
    • A series of novel benzamides were synthesized and tested against several fungal pathogens. The study indicated that certain derivatives had EC50 values indicating strong antifungal activity against Botrytis cinerea and Thanatephorus cucumeris .
  • SAR Studies :
    • Structure-activity relationship studies revealed that specific functional groups on the benzamide scaffold could dramatically influence biological efficacy, suggesting pathways for further optimization in drug design .

Q & A

Q. Safety Precautions :

  • Conduct a hazard analysis for reagents like TCICA (decomposition risk) and O-benzyl hydroxylamine (mutagenicity comparable to benzyl chloride, per Ames II testing) .
  • Use fume hoods, PPE (gloves, goggles), and monitor thermal stability via DSC to avoid decomposition during heating .

Advanced: How can structural modifications of the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s bioactivity?

Answer:
The sulfone group enhances solubility and metabolic stability. Systematic modifications can be guided by:

  • SAR Studies : Replace the sulfone with sulfoxide or thiophene to assess changes in enzyme inhibition (e.g., Aralar mitochondrial carriers, as in CAS 749872-43-3) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins, while MD simulations evaluate conformational stability .
  • In Vitro Assays : Compare pharmacokinetic properties (e.g., microsomal stability) of analogs with/without the sulfone group .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H and 13C NMR confirm the phenoxy, benzamide, and tetrahydrothiophene-dioxide moieties. 19F NMR (if fluorinated analogs are synthesized) resolves electronic environments .
  • HRMS : Validates molecular weight (e.g., m/z 505.4500 for C24H25F6NO4) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300–1150 cm⁻¹ (sulfone S=O) .

Advanced: How can researchers address discrepancies in biological activity data across different assays?

Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to rule off-target effects .
  • Stability Testing : Use HPLC-MS to check for degradation products under assay conditions (e.g., pH, temperature) .
  • Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites affecting potency .

Basic: What solvent systems are optimal for purification given the compound’s polarity?

Answer:

  • Polarity Considerations : The sulfone group increases hydrophilicity. Use mixed solvents (e.g., dichloromethane:diethyl ether 3:1) for column chromatography .
  • Recrystallization : Acetonitrile or ethyl acetate/hexane mixtures yield high-purity crystals .

Advanced: What computational tools can predict the compound’s interaction with mitochondrial carriers like Aralar?

Answer:

  • Docking Software : Schrödinger Suite or AutoDock to model binding to Aralar’s active site (PDB: 6JQ3). Focus on hydrogen bonding with the urea group and sulfone’s electrostatic interactions .
  • QSAR Models : Train models using IC50 data from analogs (e.g., substituent effects on logP and polar surface area) .

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